4-Methanesulfonylmethyl-phenylamine

Catalog No.
S8170363
CAS No.
M.F
C8H12ClNO2S
M. Wt
221.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methanesulfonylmethyl-phenylamine

Product Name

4-Methanesulfonylmethyl-phenylamine

IUPAC Name

4-(methylsulfonylmethyl)aniline;hydrochloride

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

InChI

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h2-5H,6,9H2,1H3;1H

InChI Key

LDVLDQVAJFTABJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CC1=CC=C(C=C1)N.Cl

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)N.Cl

4-Methanesulfonylmethyl-phenylamine is an organic compound characterized by the presence of a phenylamine structure with a methanesulfonylmethyl group attached. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for specific interactions with biological systems, which can be harnessed for therapeutic purposes.

Involving 4-Methanesulfonylmethyl-phenylamine predominantly include electrophilic aromatic substitutions due to the presence of the amino group, which acts as a strong activating substituent. The amino group directs incoming electrophiles to the ortho and para positions of the aromatic ring. Key reactions include:

  • Electrophilic Aromatic Substitution: The amino group enhances the reactivity of the aromatic ring towards electrophiles, allowing for substitutions at various positions.
  • Diazotization: The compound can undergo diazotization, where it reacts with nitrous acid to form a diazonium salt, which can further participate in coupling reactions with other nucleophiles .
  • Nucleophilic Substitution: The methanesulfonylmethyl group can also participate in nucleophilic substitution reactions, where it may act as a leaving group under appropriate conditions.

4-Methanesulfonylmethyl-phenylamine exhibits significant biological activity, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, potentially leading to:

  • Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth.
  • Anticancer Activity: There is ongoing research into the efficacy of phenylamine derivatives in targeting cancer cells through specific mechanisms like apoptosis induction.
  • Neuroprotective Effects: Some studies suggest that related compounds may offer neuroprotective benefits, possibly through antioxidant mechanisms.

The synthesis of 4-Methanesulfonylmethyl-phenylamine can be achieved through several methods:

  • Direct Amination: Starting from appropriate phenolic precursors, amination can be performed using amines in the presence of catalysts or under high temperatures to yield the desired product.
  • Methanesulfonylation: The introduction of the methanesulfonylmethyl group can be accomplished through sulfonylation reactions using methanesulfonyl chloride and suitable bases.
  • Multicomponent Reactions: Innovative synthetic routes may involve multicomponent reactions that combine phenols, amines, and sulfonylating agents in one pot to streamline synthesis .

4-Methanesulfonylmethyl-phenylamine finds utility in various applications:

  • Pharmaceuticals: Its potential as a drug candidate for treating infections or cancer makes it a subject of interest in medicinal chemistry.
  • Dyes and Pigments: Similar compounds are often used in dye production due to their vibrant colors and stability.
  • Polymer Chemistry: The compound may serve as a building block in synthesizing polymers with specific functional properties.

Interaction studies involving 4-Methanesulfonylmethyl-phenylamine focus on its binding affinity and mechanism of action against biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate its biological activity against cultured cell lines or microbial strains.
  • Kinetic Studies: To understand the reaction rates and mechanisms involved when interacting with biological systems .

Several compounds share structural similarities with 4-Methanesulfonylmethyl-phenylamine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2,4'-MethylenedianilineDiamineContains two amine groups; used primarily in polymer chemistry .
C.I. Solvent Blue 7Azo compoundFunctions as a dye; exhibits allergenic properties .
4-AminobenzenesulfonamideSulfonamideUsed as an antibacterial agent; contains a sulfonamide moiety.

4-Methanesulfonylmethyl-phenylamine is unique due to its specific methanesulfonylmethyl substitution on the phenylamine core, which may enhance its solubility and reactivity compared to other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

221.0277275 g/mol

Monoisotopic Mass

221.0277275 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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